molecular formula C16H23NO4 B3138287 Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate CAS No. 4512-31-6

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate

Cat. No.: B3138287
CAS No.: 4512-31-6
M. Wt: 293.36 g/mol
InChI Key: LLSVSFBSNRNHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is an organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by the presence of a tert-butyl ester group and a benzyloxycarbonyl-protected amino group. It is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives and peptide synthesis.

Mechanism of Action

Target of Action

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is a complex organic compoundSimilar compounds, such as tert-butyl groups, have been found to interact with various enzymes and proteins .

Mode of Action

It’s known that the tert-butyl group in similar compounds can elicit unique reactivity patterns due to its crowded structure . This compound might interact with its targets in a similar manner, causing changes in their function or structure.

Biochemical Pathways

Compounds with tert-butyl groups have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, and others . These compounds can affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Similar compounds have been found to exhibit certain pharmacokinetic properties . The bioavailability of this compound would be influenced by these properties.

Result of Action

Based on the properties of similar compounds, it can be inferred that this compound might cause changes at the molecular and cellular levels, potentially affecting the function or structure of its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate typically involves the protection of amino acids. One common method is the Steglich esterification, where the carboxylic acid is reacted with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . Another method involves the use of boron trifluoride diethyl etherate as a catalyst for the esterification of N-protected amino acids with tert-butanol .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which allow for efficient and scalable synthesis . These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation to yield the free amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Carboxylic acid and tert-butanol.

    Reduction: Free amine and benzyl alcohol.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(benzyloxycarbonylamino)-2-methylpropanoate is unique due to its specific combination of protecting groups, which provide stability under various reaction conditions and allow for selective deprotection. This makes it particularly valuable in the synthesis of peptides and other complex organic molecules.

Properties

IUPAC Name

tert-butyl 2-methyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-13(18)16(4,5)17-14(19)20-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSVSFBSNRNHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-[(benzyloxy)carbonyl]-2-methylalanine (1 g, 4.21 mmol) in DCM (10 ml anhydrous), cyclohexane (10 ml) at 0° C. under nitrogen was added boron trifluoride diethyl etherate (7.7 μl, catalytic). tert-Butyl 2,2,2-trichloroacetimidate (1.51 ml, 8.43 mmol) in cyclohexane (10 ml) was then added slowly over 30 minutes before allowing to warm to RT. Reaction was allowed to stir at RT for 16 hours. To the crude reaction mixture was added 190 mg of NaHCO3 and the reaction filtered. The mother liquors were concentrated in vacuo. The crude extract was purified by column chromatography (10% EtOAc in heptane) to yield the desired product (0.863 g, 70% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.7 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
190 mg
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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